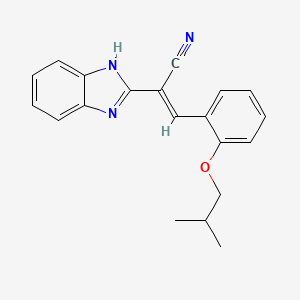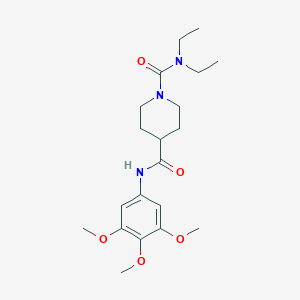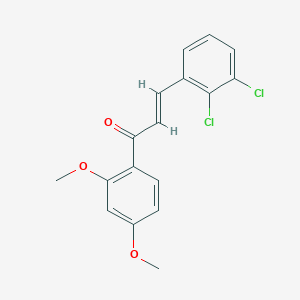
2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body, leading to changes in their structure and function. This interaction may be mediated by the formation of covalent bonds between the compound and the biomolecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile are diverse. The compound has been found to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile in lab experiments is its versatility. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. Additionally, the compound is relatively easy to synthesize and purify, making it accessible to many researchers.
One limitation of using 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile in lab experiments is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving the compound.
将来の方向性
There are many future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile. One area of research could be the development of new synthetic methods for the compound, which may lead to higher yields or improved purity. Another area of research could be the investigation of the compound's interactions with specific biomolecules, which may provide insights into its mechanism of action. Additionally, the compound could be used in the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 2-isobutoxyphenylacetonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile has been found to have various scientific research applications. It has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent that has been selectively taken up by cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isobutoxyphenyl)acrylonitrile has been used as a tool to study the mechanisms of protein-protein interactions.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14(2)13-24-19-10-6-3-7-15(19)11-16(12-21)20-22-17-8-4-5-9-18(17)23-20/h3-11,14H,13H2,1-2H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRUWQXPAHIDSS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)